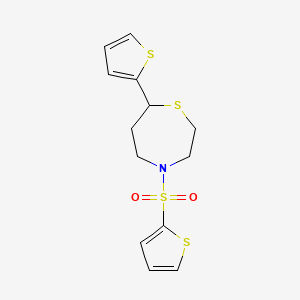

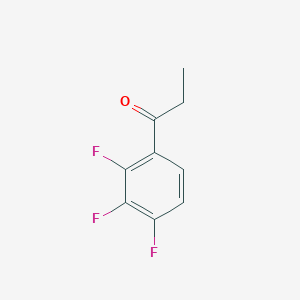

![molecular formula C15H23NO2 B2646560 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-81-2](/img/structure/B2646560.png)

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonists

Compounds structurally similar to 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine have been investigated for their potential in treating various psychological and neurological disorders. For instance, specific compounds have been identified as serotonin 5HT2A receptor antagonists, potentially useful for addressing conditions such as psychoses (e.g., schizophrenia), depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).

Gastric Antisecretory Agents

Piperidine derivatives have been studied for their gastric antisecretory properties. Notably, certain compounds have shown effectiveness as oral gastric antisecretory agents in rats, potentially offering new approaches to peptic ulcer disease treatment (Scott et al., 1983).

Anticonvulsant Drugs

The structural influence of the methyl substituent and N-oxide formation on molecules and intermolecular interactions has been explored in the context of aminoalkanol derivatives, highlighting the pursuit of new anticonvulsant drugs (Żesławska et al., 2020).

Antithrombotic Treatments

The development of compounds such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate has been driven by the need for potent and orally active fibrinogen receptor antagonists. These compounds, characterized by specific structural units, show promise, especially for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Antibacterial and Anti-Proliferative Agents

Research has also focused on creating derivatives of piperidine with potential antibacterial and anti-proliferative activities. For instance, the reaction of certain oxadiazole compounds with primary aromatic amines or substituted piperazines has led to the creation of N-Mannich bases with notable inhibitory activity against various bacterial strains and cancer cell lines (Al-Wahaibi et al., 2021).

Safety and Hazards

The safety information available indicates that “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMJADJPNZZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2CCNCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

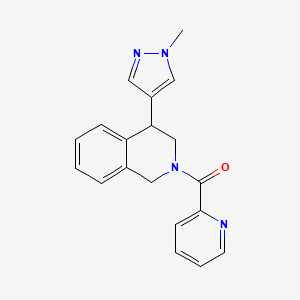

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

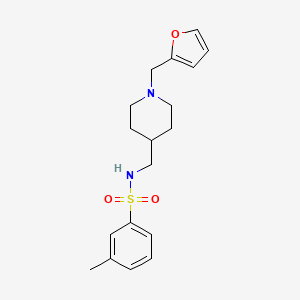

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide](/img/structure/B2646483.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)

![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)